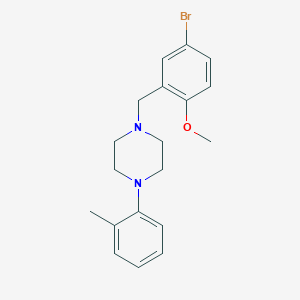
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine
Vue d'ensemble
Description
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine, also known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It was initially developed as an anti-parasitic drug, but its psychoactive effects have made it popular as a recreational drug. The compound has been banned in several countries due to its potential for abuse and adverse health effects. However, BZP has also been the subject of scientific research due to its unique chemical structure and potential therapeutic applications.
Mécanisme D'action
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine acts as a stimulant by binding to and activating the dopamine and serotonin receptors in the brain. The compound increases the release of these neurotransmitters, which leads to an increase in energy, alertness, and euphoria. 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine also has a mild hallucinogenic effect, which may contribute to its recreational use.
Biochemical and Physiological Effects
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has several biochemical and physiological effects, including an increase in heart rate, blood pressure, and body temperature. The compound also increases the release of glucose and fatty acids into the bloodstream, which provides energy for the body's cells. 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine can also cause dehydration, nausea, and other adverse effects, particularly at higher doses.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize, and its effects on the brain and other physiological processes can be studied in detail. However, 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine also has several limitations, including its potential for abuse and adverse health effects. Researchers must take precautions to ensure that the compound is used safely and ethically in laboratory experiments.
Orientations Futures
There are several potential future directions for research on 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine. One area of interest is the development of new therapeutic applications for the compound, particularly in the treatment of neurological disorders. Researchers may also investigate the molecular mechanisms underlying 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine's effects on the brain and other physiological processes. Additionally, studies may focus on the development of safer and more effective analogs of 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine that could be used in clinical settings.
Applications De Recherche Scientifique
1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and depression. The compound has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a crucial role in regulating mood, movement, and other physiological processes. 1-(5-bromo-2-methoxybenzyl)-4-(2-methylphenyl)piperazine has also been studied for its potential as an anti-inflammatory agent and as a treatment for certain types of cancer.
Propriétés
IUPAC Name |
1-[(5-bromo-2-methoxyphenyl)methyl]-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23BrN2O/c1-15-5-3-4-6-18(15)22-11-9-21(10-12-22)14-16-13-17(20)7-8-19(16)23-2/h3-8,13H,9-12,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZOGVLQDVCUFEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)CC3=C(C=CC(=C3)Br)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-bromo-N-{3-[(4-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B3742600.png)
![N-{4-[({3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B3742610.png)
![N-[2-(2-bromophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B3742634.png)
![methyl 4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-phenyl-4-pyrimidinyl]oxy}benzoate](/img/structure/B3742637.png)
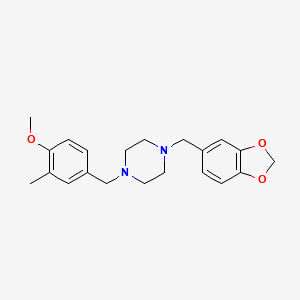
![ethyl 5-acetyl-2-[(4-biphenylylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3742645.png)
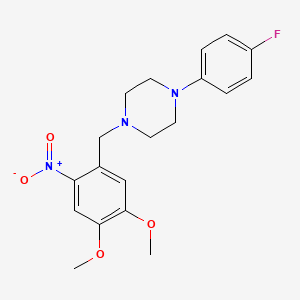
![1-[3-(trifluoromethyl)phenyl]-4-(3,4,5-trimethoxybenzyl)piperazine](/img/structure/B3742651.png)

![2-methoxy-4-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}methyl)phenol](/img/structure/B3742664.png)
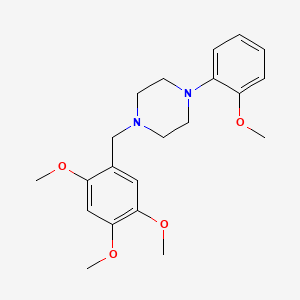
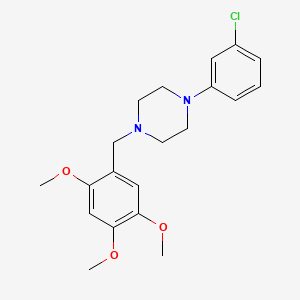
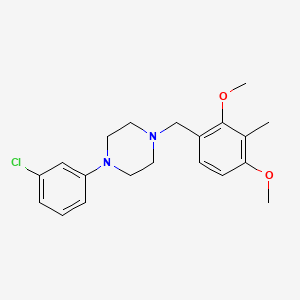
![1-[(5-bromo-2-thienyl)methyl]-4-(2-methylphenyl)piperazine](/img/structure/B3742717.png)